N-Ethyl-p-toluidine

Descripción general

Descripción

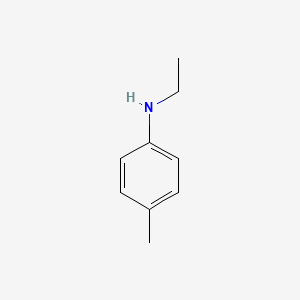

N-Ethyl-p-toluidine, also known as N-ethyl-4-methylaniline, is an organic compound with the molecular formula C9H13N. It is an aromatic amine and a derivative of p-toluidine, where the amino group is substituted with an ethyl group. This compound is typically a light yellow to orange liquid with a characteristic aromatic odor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Ethyl-p-toluidine can be synthesized through the alkylation of p-toluidine with ethyl halides. The reaction typically involves the use of an inert atmosphere to prevent oxidation and is carried out under reflux conditions. The general reaction is as follows:

p-Toluidine+Ethyl Halide→this compound+Hydrogen Halide

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of p-toluidine with ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then purified through distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinone imines. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form this compound derivatives using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products Formed:

Oxidation: Quinone imines.

Reduction: this compound derivatives.

Substitution: Nitro and sulfonic acid derivatives.

Aplicaciones Científicas De Investigación

N-Ethyl-p-toluidine has several applications in scientific research and industry:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

Medicine: this compound derivatives are explored for their potential pharmacological properties.

Industry: It serves as an antioxidant in rubber and plastic manufacturing, preventing oxidative degradation.

Mecanismo De Acción

The mechanism of action of N-Ethyl-p-toluidine involves its interaction with various molecular targets. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. This property is utilized in its role as an intermediate in organic synthesis. Additionally, its antioxidant properties are attributed to its ability to donate electrons, neutralizing free radicals and preventing oxidative damage .

Comparación Con Compuestos Similares

N-Ethyl-p-toluidine can be compared with other similar compounds such as:

p-Toluidine: The parent compound, which lacks the ethyl substitution.

N-Methyl-p-toluidine: Similar structure but with a methyl group instead of an ethyl group.

N-Propyl-p-toluidine: Contains a propyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This substitution affects its reactivity, solubility, and applications in various fields .

Actividad Biológica

N-Ethyl-p-toluidine (CAS No. 622-57-1) is an organic compound that has garnered attention due to its applications in various fields, including agrochemicals and organic synthesis. This article explores its biological activity, focusing on its toxicological profiles, potential health effects, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- Structure : Contains an ethyl group attached to the nitrogen of p-toluidine.

Biological Activity Overview

The biological activity of this compound has been studied primarily in relation to its potential toxicity and its role as a precursor in the synthesis of various agrochemicals. Below are key findings from the literature:

Toxicological Studies

Case Studies and Research Findings

- A study conducted by the California Air Resources Board highlighted that exposure to this compound in occupational settings could lead to increased levels of biomarkers associated with toxicity and potential carcinogenicity .

- Another research effort evaluated the metabolic pathways of this compound in animal models, revealing that it undergoes N-oxidation, which may contribute to its toxicological profile .

Applications in Agrochemicals

This compound serves as a precursor for synthesizing various agrochemicals, including herbicides and insecticides. Its role in these formulations emphasizes the need for thorough understanding of its biological activity due to potential environmental impacts and human exposure risks.

Data Summary Table

The following table summarizes key findings related to the biological activity of this compound:

| Study/Source | Biological Activity/Findings | Notes |

|---|---|---|

| California Air Resources Board | Potential carcinogenic effects | Linked to occupational exposure |

| Toxicological Review | Moderate acute toxicity | LD50 values variable |

| Metabolic Pathway Study | Undergoes N-oxidation | Contributes to toxicity |

| Skin Sensitization Research | Possible skin sensitization | Limited comprehensive studies available |

Análisis De Reacciones Químicas

Acid-Base Reactions

N-Ethyl-p-toluidine acts as a weak base due to the lone pair on the nitrogen atom. It undergoes neutralization with acids to form water-soluble salts, releasing heat exothermically .

| Acid | Product | Conditions |

|---|---|---|

| HCl | This compound hydrochloride | Room temperature |

| H₂SO₄ | This compound sulfate | Aqueous medium |

Mechanism :

This reaction is critical for purification and industrial handling .

Acetylation with Acetic Anhydride

The amine reacts with acetic anhydride to form acetylated derivatives. Sodium acetate is often added as a catalyst to deprotonate the intermediate .

Reaction Steps :

-

Nucleophilic Attack : The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride.

-

Intermediate Formation : A tetrahedral intermediate forms, which collapses to release acetate.

-

Deprotonation : Sodium acetate removes a proton, stabilizing the final product .

Product :

Key Data :

Alkylation with Haloalkanes

This compound undergoes further alkylation under strongly basic conditions. For example, reaction with chloroethanol produces N,N-dihydroxyethyl derivatives, as demonstrated in a patent .

Conditions :

Mechanism :

Applications :

Oxidation and Methaemoglobin Formation

Exposure to oxidizing agents or metabolic pathways can lead to N-hydroxylation, forming nitroso derivatives. This reaction is linked to methaemoglobinemia, a critical toxicological effect .

Pathway :

-

N-Hydroxylation : Cytochrome P450 enzymes oxidize the amine to N-hydroxy-N-ethyl-p-toluidine.

-

Nitroso Derivative : Further oxidation yields a nitroso compound, which binds to hemoglobin .

Experimental Evidence :

Incompatible Reactions

This compound reacts hazardously with certain chemicals, necessitating careful handling :

| Incompatible Group | Reaction | Risk |

|---|---|---|

| Isocyanates | Forms urea derivatives | Exothermic decomposition |

| Halogenated Organics | Electrophilic substitution | Uncontrolled side reactions |

| Peroxides | Oxidative degradation | Fire/explosion risk |

Metabolic Pathways

In vivo, this compound is metabolized via:

-

Ring Hydroxylation : Produces 4-methyl-2-aminophenol, excreted as glucuronide conjugates.

-

Hemoglobin Adducts : Binds to hemoglobin, detected in blood samples of exposed individuals .

Half-Life :

Propiedades

IUPAC Name |

N-ethyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-10-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASABFUMCBTXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060754 | |

| Record name | Benzenamine, N-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-ethyl-p-toluidine appears as a dark colored liquid with an aromatic odor. Insoluble in water and about the same density as water. Toxic by skin absorption and inhalation of vapors. Toxic fumes may evolve during combustion. | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

622-57-1, 73268-91-4 | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3453 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Ethyl-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedinitrile, 2-((4-(ethyl(phenylmethyl)amino)phenyl)methylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073268914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-p-toluidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-P-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W991US1LF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can N-Ethyl-p-toluidine be metabolized to form amides like some secondary aromatic amines?

A1: Research suggests that this compound, being a tertiary amine, does not produce amide metabolites like benzamides or acetamides []. While secondary aromatic amines can form amides via nitrone intermediates and oxaziridine rearrangement, this pathway doesn't apply to this compound. Studies show that it primarily undergoes debenzylation and de-ethylation, yielding secondary amines and potentially phenolic or hydroxymethyl metabolites [].

Q2: What is the role of this compound in oxidative dealkylation reactions?

A2: this compound, particularly when substituted at the para position, participates in oxidative dealkylation reactions in the presence of catalysts like cobalt(II) or copper(I) chloride and oxygen []. These reactions, using acetic anhydride, primarily produce N-methylacetanilides and N-methylformanilides. Interestingly, the reactivity of the N-substituent in these reactions depends on the specific catalyst used []. For instance, with cobalt chloride, the reactivity order is allyl > benzyl > methyl > ethyl, whereas with copper chloride, it's benzyl > allyl > methyl > ethyl [].

Q3: How effective is this compound as an antiknock agent compared to other aromatic amines?

A3: While not as effective as p-toluidine or p-tert-butylaniline, this compound does show some potential as an antiknock agent for aviation gasoline []. Research using a CFR (F-4) engine demonstrated that a 2% addition of this compound to AN-F-28 aviation gasoline resulted in a moderate improvement in knock-limited power compared to the base fuel [].

Q4: Are there analytical methods to detect this compound as a potential impurity in pharmaceuticals?

A4: Yes, gas chromatography has been successfully employed to determine this compound as a potential genotoxic impurity in active pharmaceutical ingredients like Crotamiton []. This method is particularly relevant as regulatory bodies are increasingly focusing on controlling these impurities, setting very low limits that require sensitive analytical techniques [].

Q5: How does the chirality of this compound derivatives impact their reactivity?

A5: Studies investigating the thermal sigmatropic rearrangement of optically active this compound oxide derivatives have revealed that chirality transfer from the tetracoordinated nitrogen to the carbon atom is possible []. This transfer was observed in the formation of (+)-O-1-methylprop-2-enyl-N-ethyl-p-tolylhydroxylamine from (+)-N-trans-but-2-enyl-N-ethyl-p-toluidine oxide, demonstrating the influence of chirality on the reaction pathway and product stereochemistry [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.